molecular formula C9H7N3O2S B3056245 N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide CAS No. 69775-48-0

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Cat. No.: B3056245
CAS No.: 69775-48-0
M. Wt: 221.24 g/mol
InChI Key: KDLAEQAKUHJGTN-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide” is a chemical compound with the molecular formula C9H7N3O2S . It is a part of the 1,3,4-thiadiazole class of compounds, which are known for their broad types of biological activity . This compound has shown good antiproliferative activity against various types of cancers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a 1,3,4-thiadiazole ring via a carboxamide group . The thiadiazole ring contains a hydroxy group at the 3-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 221.24 . Its InChI Code is 1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-9-11-8(14)12-15-9/h1-5H, (H2,10,11,12,13,14) .

Mechanism of Action

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide acts by selectively inhibiting the activity of the enzyme 20-HETE, which is involved in the synthesis of eicosanoids, a group of signaling molecules involved in various physiological processes. Inhibition of this enzyme leads to a decrease in the production of eicosanoids, which in turn leads to a reduction in inflammation, angiogenesis, and tumorigenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of angiogenesis, reduction of inflammation, and suppression of tumor growth. It has also been found to have a positive effect on cardiovascular function, including the prevention of hypertension and myocardial infarction.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide in lab experiments is its selectivity towards the enzyme 20-HETE, which allows for targeted inhibition without affecting other enzymes or signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.

Scientific Research Applications

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to inhibit the activity of the enzyme 20-HETE, which plays a crucial role in the pathogenesis of these diseases. Inhibition of this enzyme has been found to have a positive effect on disease progression and symptom severity.

Safety and Hazards

The safety information for “N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-9-11-8(14)12-15-9/h1-5H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLAEQAKUHJGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404193
Record name 3M-519S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69775-48-0
Record name 3M-519S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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